Cas no 2138104-75-1 (2-(morpholin-4-yl)quinazoline-5-carboxylic acid)

2-(Morpholin-4-yl)quinazoline-5-carboxylic acid is a quinazoline derivative featuring a morpholine substituent at the 2-position and a carboxylic acid group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The morpholine moiety enhances solubility and bioavailability, while the carboxylic acid group allows for further functionalization via amidation or esterification. Its rigid quinazoline core contributes to strong binding affinity in target interactions. The compound is characterized by high purity and stability, making it suitable for research applications in drug discovery and development. Proper handling and storage under inert conditions are recommended to maintain integrity.
2-(morpholin-4-yl)quinazoline-5-carboxylic acid structure
2138104-75-1 structure
商品名:2-(morpholin-4-yl)quinazoline-5-carboxylic acid
CAS番号:2138104-75-1
MF:C13H13N3O3
メガワット:259.260622739792
CID:6122252
PubChem ID:165511085

2-(morpholin-4-yl)quinazoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(morpholin-4-yl)quinazoline-5-carboxylic acid
    • EN300-1162479
    • 2138104-75-1
    • インチ: 1S/C13H13N3O3/c17-12(18)9-2-1-3-11-10(9)8-14-13(15-11)16-4-6-19-7-5-16/h1-3,8H,4-7H2,(H,17,18)
    • InChIKey: UKWMMINFQYQBEU-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C2N=CC3C(C(=O)O)=CC=CC=3N=2)CC1

計算された属性

  • せいみつぶんしりょう: 259.09569129g/mol
  • どういたいしつりょう: 259.09569129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-(morpholin-4-yl)quinazoline-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1162479-2.5g
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
2.5g
$2155.0 2023-06-08
Enamine
EN300-1162479-100mg
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
100mg
$956.0 2023-10-03
Enamine
EN300-1162479-250mg
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
250mg
$999.0 2023-10-03
Enamine
EN300-1162479-5.0g
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
5g
$3189.0 2023-06-08
Enamine
EN300-1162479-50mg
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
50mg
$912.0 2023-10-03
Enamine
EN300-1162479-2500mg
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
2500mg
$2127.0 2023-10-03
Enamine
EN300-1162479-10.0g
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
10g
$4729.0 2023-06-08
Enamine
EN300-1162479-0.05g
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
0.05g
$924.0 2023-06-08
Enamine
EN300-1162479-1000mg
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
1000mg
$1086.0 2023-10-03
Enamine
EN300-1162479-5000mg
2-(morpholin-4-yl)quinazoline-5-carboxylic acid
2138104-75-1
5000mg
$3147.0 2023-10-03

2-(morpholin-4-yl)quinazoline-5-carboxylic acid 関連文献

2-(morpholin-4-yl)quinazoline-5-carboxylic acidに関する追加情報

Comprehensive Overview of 2-(morpholin-4-yl)quinazoline-5-carboxylic acid (CAS No. 2138104-75-1): Properties, Applications, and Research Insights

2-(morpholin-4-yl)quinazoline-5-carboxylic acid (CAS No. 2138104-75-1) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the heterocyclic carboxylic acid family, characterized by a morpholine moiety fused with a quinazoline core, which enhances its solubility and bioavailability. Researchers are increasingly exploring its role as a kinase inhibitor scaffold or intermediate in drug synthesis, aligning with the growing demand for targeted therapies in oncology and inflammatory diseases.

The molecular structure of 2-(morpholin-4-yl)quinazoline-5-carboxylic acid combines a quinazoline backbone with a carboxylic acid functional group at the 5-position and a morpholine ring at the 2-position. This configuration enables versatile interactions with biological targets, particularly in modulating protein-protein interactions or enzyme activity. Recent studies highlight its potential as a building block for PROTACs (Proteolysis-Targeting Chimeras), a cutting-edge technology in drug discovery that leverages the ubiquitin-proteasome system to degrade disease-causing proteins. Such applications resonate with trending searches like "next-generation drug discovery tools" and "small molecules for targeted protein degradation."

In synthetic chemistry, CAS No. 2138104-75-1 serves as a pivotal intermediate for constructing more complex pharmacophores. Its carboxylic acid group allows for facile derivatization via amide coupling or esterification, making it valuable for combinatorial chemistry libraries. Industry professionals frequently search for "high-purity quinazoline derivatives" or "custom synthesis of morpholine-containing compounds," reflecting its utility in bespoke pharmaceutical development. Analytical data, including HPLC and NMR spectra, confirm its stability under standard laboratory conditions, addressing common queries about "compound characterization techniques."

From a regulatory perspective, 2-(morpholin-4-yl)quinazoline-5-carboxylic acid is classified as a non-hazardous research chemical when handled according to Good Laboratory Practices (GLP). Its safety profile aligns with FAQs such as "safe handling of carboxylic acid derivatives" and "storage conditions for heterocyclic compounds." Notably, its low cytotoxicity in preliminary assays has spurred investigations into its use as a bioimaging probe precursor, tapping into the rising interest in "multifunctional diagnostic agents."

Emerging trends also link this compound to green chemistry initiatives. Researchers are optimizing solvent-free synthetic routes to produce CAS No. 2138104-75-1, responding to searches like "sustainable synthesis of pharmaceutical intermediates." Additionally, computational studies utilizing AI-driven molecular docking predict its affinity for undiscovered targets, a topic gaining traction under terms like "machine learning in drug design."

In summary, 2-(morpholin-4-yl)quinazoline-5-carboxylic acid represents a convergence of structural ingenuity and therapeutic potential. Its adaptability across drug discovery, material science, and diagnostic development ensures its relevance in contemporary research landscapes. As scientific communities prioritize "precision medicine" and "molecularly tailored therapies," compounds like this will continue to bridge gaps between benchside innovation and clinical application.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.